Fluorine vs. Chlorine Substitution: Lipophilicity and Electronic Profile Comparison
2-(2-Amino-6-fluorophenyl)ethanol exhibits significantly lower lipophilicity compared to its direct chloro analog 2-(2-amino-6-chlorophenyl)ethanol (CAS 100376-53-2), with LogP values of 1.52 and 2.04, respectively [1]. This difference of approximately 0.52 LogP units translates to the fluorinated compound being roughly 3.3× less lipophilic, a property that directly influences membrane permeability, aqueous solubility, and metabolic clearance rates in biological systems. Additionally, the 6-fluoro substitution imparts a stronger electron-withdrawing inductive effect (-I) with minimal resonance donation compared to chlorine, altering the electron density on the aromatic ring and affecting both chemical reactivity and potential receptor binding interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5239 (calculated) |
| Comparator Or Baseline | 2-(2-Amino-6-chlorophenyl)ethanol: LogP = 2.0382 (calculated) |
| Quantified Difference | ΔLogP ≈ 0.51 (fluorinated analog is ~3.3× less lipophilic) |
| Conditions | Calculated octanol-water partition coefficient; validated by multiple computational chemistry platforms including Chem960 database |
Why This Matters
Lower lipophilicity improves aqueous solubility and reduces non-specific protein binding, making this compound preferable for aqueous-phase synthetic protocols and early-stage drug discovery where favorable ADME properties are prioritized.
- [1] Chem960. 132715-66-3 (2-Amino-6-fluorophenylethanol) - Physicochemical Data; 100376-53-2 (2-Amino-6-chlorophenylethanol) - Physicochemical Data. View Source
